molecular formula C10H11NO2 B14001960 2,3-Dimethyl-1h-indole-4,7-diol CAS No. 35524-83-5

2,3-Dimethyl-1h-indole-4,7-diol

Cat. No.: B14001960
CAS No.: 35524-83-5
M. Wt: 177.20 g/mol
InChI Key: JXPBYUPGGBUHPU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1h-indole-4,7-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-Dimethyl-1h-indole-4,7-diol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative . Other methods may include transition metal-catalyzed reactions and reductive cyclization reactions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1h-indole-4,7-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1h-indole-4,7-diol involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit enzymes involved in cancer cell proliferation . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dimethyl-1h-indole-4,7-diol include other indole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

35524-83-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2,3-dimethyl-1H-indole-4,7-diol

InChI

InChI=1S/C10H11NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11-13H,1-2H3

InChI Key

JXPBYUPGGBUHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=CC(=C12)O)O)C

Origin of Product

United States

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